Iminoctadine Albesilate

Description

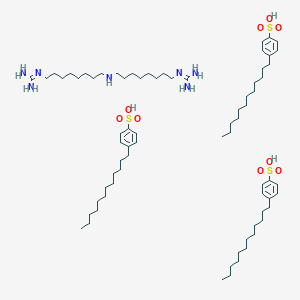

Structure

2D Structure

Properties

IUPAC Name |

2-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine;4-dodecylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H41N7.3C18H30O3S/c19-17(20)24-15-11-7-3-1-5-9-13-23-14-10-6-2-4-8-12-16-25-18(21)22;3*1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21/h23H,1-16H2,(H4,19,20,24)(H4,21,22,25);3*13-16H,2-12H2,1H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSMZOWHDSMOOTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.C(CCCCN=C(N)N)CCCNCCCCCCCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H131N7O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1335.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169202-06-6 | |

| Record name | Iminoctadine Albesilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Classification and Research Context As a Guanidine Fungicide

Iminoctadine albesilate is classified as a guanidine (B92328) fungicide. herts.ac.ukaoemj.org Specifically, it is an acid addition salt of iminoctadine, which is a bis-guazatine compound. nih.govgoogle.com The core structure, iminoctadine, is an aliphatic nitrogen compound belonging to the guanidine class, characterized by a dioctylamine (B52008) in which a hydrogen atom from each terminal methyl group is substituted by a guanidino group. nih.gov Guanidine-based fungicides are a recognized group of agricultural chemicals developed to combat a variety of plant diseases. googleapis.compurkh.com

The research context for this compound places it as a multi-site contact fungicide with protective action. herts.ac.uk Its mechanism of action involves the disruption of fungal cell membrane function. researchgate.netnih.gov Studies have shown that treatment with this compound leads to significant damage to the membrane structure of fungal cells. nih.gov This is evidenced by an increase in membrane permeability and the content of malondialdehyde, an indicator of lipid peroxidation. nih.govresearchgate.net By affecting the biosynthesis of fungal lipids, iminoctadine disrupts the integrity of the cell membrane, which in turn inhibits crucial fungal processes like spore germination, appressorium formation, and mycelial growth. nih.gov This mode of action makes it a valuable tool in managing fungal pathogens, including those that have developed resistance to other classes of fungicides. researchgate.net

Historical Development and Significance in Crop Protection Research

The development of guanidine-based compounds for agricultural use has been a focus of research aimed at finding novel solutions for crop diseases. googleapis.com While the foundational compound, iminoctadine, and its various acid addition salts have been known for their effectiveness against a broad range of plant diseases for some time, the development of specific salts like albesilate represents ongoing innovation in the field. google.com The synthesis of different acid addition salts, such as those with alkylbenzenesulfonates, was pursued to create more effective and less phytotoxic agricultural fungicides. google.com

The significance of iminoctadine albesilate in crop protection research is underscored by its high efficacy against problematic fungal pathogens. researchgate.net It has proven effective against a wide spectrum of diseases caused by ascomycetes, such as gray mold, powdery mildew, and sclerotinia. nih.gov A critical aspect of its importance is its ability to control fungal strains that have become resistant to other widely used fungicides, such as benzimidazoles and dicarboximides. google.com Research has demonstrated that this compound can provide superior control efficacy compared to other fungicides, particularly in situations where resistance has developed in the target pathogen population. nih.govresearchgate.net This makes it a vital alternative for integrated pest management strategies, helping to ensure continued productivity in various crops. pubcompare.ai

Fungicide Resistance Management and Sensitivity Baselines

Establishment of Baseline Sensitivity Data for Target Pathogens

Establishing baseline sensitivity is a critical first step in any fungicide resistance management program. It provides a reference point against which future shifts in fungal population sensitivity can be measured. This data is essential for detecting the emergence of resistance early and implementing strategies to mitigate its spread.

The determination of the 50% effective concentration (EC50), the concentration of a fungicide that inhibits 50% of the fungal growth, is a standard method for quantifying fungicide sensitivity. apsnet.org For Iminoctadine Albesilate, researchers have employed various in vitro methods to establish EC50 values for different fungal pathogens.

A common technique is the agar (B569324) dilution method . researchgate.net In this approach, the fungicide is incorporated into a growth medium, such as potato dextrose agar (PDA), at a range of concentrations. researchmap.jp Mycelial plugs or spore suspensions of the target fungus are then placed on the amended medium, and the inhibition of growth is measured after a specific incubation period. researchmap.jpapsnet.org

Another method is the spiral gradient dilution method , which offers a more rapid assessment. apsnet.org This technique creates a continuous concentration gradient of the fungicide on an agar plate, allowing for the determination of growth inhibition over a wide range of concentrations in a single experiment. apsnet.org Regression analysis is then used to calculate the EC50 value based on the percentage of mycelial growth inhibition at different fungicide concentrations. researchmap.jpapsnet.org

Bioassays using detached plant parts, such as leaves, are also utilized to assess the efficacy of this compound under conditions that more closely mimic a real-world infection. researchgate.netnih.gov

Analyzing the frequency distribution of EC50 values within a fungal population provides valuable insights into the natural variation in sensitivity to a fungicide. researchgate.netresearchgate.netnih.gov A unimodal distribution, where most isolates exhibit similar sensitivity, is often indicative of a wild-type population that has not been subjected to significant selection pressure from the fungicide. researchgate.netresearchgate.netnih.govresearchgate.net

For instance, studies on Corynespora cassiicola, the causal agent of cucumber Corynespora leaf spot, revealed a unimodal frequency distribution of EC50 values for this compound, with values ranging from 0.1151 to 1.2101 μg/mL and a mean of 0.5775 ± 0.2677 μg/mL. researchgate.netnih.gov This suggests that at the time of the study, the C. cassiicola population had a baseline sensitivity to the fungicide. Similarly, baseline sensitivity for Phyllactinia pyri, the cause of pear powdery mildew, was established with a mean EC50 value of 0.4534 ± 0.0012 μg/ml for 85% of the tested strains, which showed a continuous single peak frequency distribution. apsnet.org

In contrast, a bimodal or multimodal distribution can indicate the presence of subpopulations with reduced sensitivity or resistance. researchgate.net For example, in a study of Geotrichum citri-aurantii, the cause of citrus sour rot, the distribution of EC50 values for this compound was found to be discontinuous, suggesting the presence of less sensitive isolates. researchgate.net The mean EC50 value for the 193 sensitive isolates was 0.0925 ± 0.0554 (SD) mg/L. researchgate.net

Table 1: Baseline Sensitivity (EC50) of Various Fungal Pathogens to this compound

| Fungal Pathogen | Host | Mean EC50 (μg/mL) | Range of EC50 (μg/mL) | Distribution Type |

| Corynespora cassiicola | Cucumber | 0.5775 | 0.1151 - 1.2101 | Unimodal |

| Phyllactinia pyri | Pear | 0.4534 | 0.1204 - 1.8114 | Unimodal (for 85% of strains) |

| Geotrichum citri-aurantii (sensitive isolates) | Citrus | 0.0925 | Not specified | Discontinuous |

Research on Cross-Resistance Patterns with Other Fungicides

Cross-resistance occurs when a fungal strain that has developed resistance to one fungicide also exhibits resistance to other fungicides, typically those with the same mode of action. Understanding cross-resistance patterns is crucial for designing effective fungicide rotation programs.

Due to its multi-site mode of action, this compound is considered to have a low risk of developing resistance. researchmap.jp Research has generally shown a lack of cross-resistance between this compound and other classes of fungicides with single-site modes of action.

For example, studies have indicated no cross-resistance between this compound and:

Quinone outside inhibitors (QoIs) , such as azoxystrobin (B1666510) and trifloxystrobin. apsnet.orgnih.gov

Demethylation inhibitors (DMIs) , such as triflumizole. nih.gov

Succinate dehydrogenase inhibitors (SDHIs) , such as penthiopyrad. nih.gov

Benzimidazoles . apsnet.org

Anilinopyrimidines . apsnet.org

This lack of cross-resistance makes this compound a valuable partner for tank-mixing or alternating with fungicides from these at-risk groups to manage resistance. mdpi.com However, it's important to note that some pathogens, like certain species within the Colletotrichum acutatum complex, have shown intrinsic insensitivity to this compound. researchmap.jp

Strategies for Sustainable Resistance Management

The long-term efficacy of this compound relies on the implementation of robust resistance management strategies. These strategies aim to minimize the selection pressure for resistant fungal strains.

The primary mechanism that makes this compound a low-risk fungicide for resistance development is its multi-site mode of action. mdpi.comresearchmap.jpherts.ac.uk Unlike single-site fungicides that target a specific enzyme or protein in the fungus, multi-site fungicides disrupt multiple metabolic processes simultaneously. researchmap.jpherts.ac.uk

This compound is known to inhibit lipid biosynthesis and disrupt cell membrane function. researchmap.jpapsnet.org This broad-spectrum activity makes it significantly more difficult for a fungus to develop resistance through a single gene mutation. For a fungus to become resistant to a multi-site inhibitor, it would likely require multiple mutations to counteract the effects at all target sites, which is a much rarer event. This inherent characteristic makes this compound an excellent tool for anti-resistance strategies. researchmap.jp

Tank-mixing this compound with other fungicides can not only broaden the spectrum of disease control but also enhance efficacy through synergistic interactions. Synergy occurs when the combined effect of two or more fungicides is greater than the sum of their individual effects.

Research has demonstrated synergistic effects when this compound is combined with other fungicides. For example, a study on the control of Botrytis cinerea on cucumber showed a synergistic interaction between polyoxin (B77205) D and this compound, with an interaction ratio of 2.30, which is above the 1.5 threshold indicating synergism. nih.gov It is believed that Iminoctadine's effect on membrane permeability may facilitate the uptake of other fungicides into the fungal cell. nih.gov

Similarly, synergistic effects have been observed in mixtures of Iminoctadine triacetate (a related salt) and benzimidazoles for the control of benzimidazole-resistant Penicillium digitatum, the cause of citrus green mold. researchgate.net The combination of these fungicides led to consistently greater disease suppression than when either was used alone. researchgate.net Another study confirmed the synergistic effect of a combination of this compound and fenhexamid (B1672505) in controlling gray mold on tomatoes and eggplants. google.com

Combinatorial Application Research with Synergistic Agents

Integration with Biological Control Agents (e.g., Bacillus siamensis)

The integration of chemical fungicides with biological control agents (BCAs) is a cornerstone of modern integrated pest management (IPM), aiming to enhance disease control efficacy while minimizing the reliance on synthetic chemicals. Research has explored the compatibility and potential synergistic effects of this compound with various BCAs, most notably Bacillus siamensis.

Studies investigating the interaction between this compound and Bacillus siamensis strain H30-3 have revealed a high degree of compatibility. nih.gov In laboratory settings, this compound was found to have no antibacterial effect on the growth of B. siamensis H30-3 at concentrations ranging from 0.00625 to 0.1 μg/ml. nih.gov This lack of inhibition is critical, as it suggests that the two agents can be co-applied without compromising the viability and antagonistic activity of the beneficial bacterium. nih.gov This is in contrast to other fungicides like pyraclostrobin (B128455), which was shown to inhibit the growth of B. siamensis H30-3 at concentrations of 0.025 mg/ml and higher. nih.govnih.gov

The combined application of this compound and B. siamensis H30-3 has shown promise for managing specific plant diseases. For instance, the use of B. siamensis H30-3 volatiles in conjunction with this compound was found to be a potentially useful strategy for controlling strawberry anthracnose caused by Colletotrichum fructicola. nih.govscispace.com Bacillus siamensis H30-3 itself demonstrates broad-spectrum antimicrobial activity against a variety of fungal and bacterial pathogens, making it a valuable component in an integrated disease control program. scispace.com The compatibility of this compound with this BCA allows for a multi-pronged approach to disease management, combining the immediate action of a chemical fungicide with the sustained, multifaceted activity of a biological agent. nih.gov

| Parameter | Observation | Source(s) |

| Effect on B. siamensis H30-3 Growth | No antibacterial effect observed at concentrations from 0.00625 to 0.1 μg/ml. | nih.gov |

| Compatibility for Co-application | High compatibility suggests potential for integrated management strategies. | nih.govnih.gov |

| Comparison with Other Fungicides | Pyraclostrobin (at ≥0.025 mg/ml) inhibited B. siamensis H30-3 growth. | nih.gov |

| Combined Efficacy | Volatiles from B. siamensis H30-3 plus this compound may enhance control of Colletotrichum fructicola. | nih.govscispace.com |

Co-application with Other Chemical Fungicides

To enhance the spectrum of activity and manage the development of resistance, this compound is often evaluated and used in combination with other chemical fungicides. The outcomes of such co-applications can range from additive to synergistic, depending on the target pathogen and the partner fungicide.

Research has demonstrated a beneficial interaction when this compound is co-applied with pyraclostrobin for the control of Colletotrichum fructicola, the causal agent of strawberry anthracnose. nih.govscispace.com This combination resulted in a more significant suppression of the fungus's mycelial growth compared to when either fungicide was used alone. nih.govscispace.com However, this additive or synergistic effect was not consistent across all pathogens; the same combination did not show enhanced efficacy against Phytophthora cactorum or Lasiodiplodia theobromae. nih.govnih.govscispace.com

The potential for combination products has also been recognized at a commercial and developmental level. A patent has been filed for a fungicidal composition containing both this compound and fenhexamid, specifically targeting gray mold. google.com In field trials, this compound has been tested alongside or in rotation with a variety of other fungicides to develop effective management strategies. For example, its efficacy in controlling pear powdery mildew has been assessed in programs that also include fungicides such as hexaconazole (B1673136) and trifloxystrobin. apsnet.org Similarly, its performance has been evaluated in comparison to fungicides like prochloraz (B1679089), azoxystrobin, and chlorothalonil (B1668833) for managing ray blight in pyrethrum. apsnet.org These studies are crucial for establishing effective, season-long spray programs that leverage multiple modes of action.

| Fungicide Combination | Target Pathogen | Observed Effect | Source(s) |

| This compound + Pyraclostrobin | Colletotrichum fructicola | Additive inhibition of mycelial growth. | nih.govnih.govscispace.com |

| This compound + Pyraclostrobin | Phytophthora cactorum | No synergistic or additive suppression observed. | nih.govscispace.com |

| This compound + Pyraclostrobin | Lasiodiplodia theobromae | No synergistic or additive suppression observed. | nih.govscispace.com |

| This compound + Fenhexamid | Gray Mold | Patented composition for enhanced control. | google.com |

| This compound + Hexaconazole / Trifloxystrobin | Pear Powdery Mildew | Tested in field programs for effective control. | apsnet.org |

Efficacy Research against Strains Resistant to Conventional Fungicides

A key attribute of this compound in modern disease management is its efficacy against fungal strains that have developed resistance to other, more commonly used fungicides. apsnet.org Its unique, multi-site mode of action provides a valuable tool for controlling resistant pathogen populations and for inclusion in anti-resistance strategies. apsnet.orgherts.ac.uk

Field research has substantiated the effectiveness of this compound in situations where other fungicides have failed. In studies on cucumber Corynespora leaf spot, caused by Corynespora cassiicola, this compound demonstrated high control efficacy, achieving rates of 72.92% and 80.92% in two consecutive years. nih.govresearchgate.net In the same trials, the reference fungicide azoxystrobin, a quinone outside inhibitor (QoI), provided only about 50% efficacy, a reduction attributed to the development of resistance in the local C. cassiicola population. nih.govresearchgate.net

The challenge of fungicide resistance is particularly acute in the postharvest control of citrus diseases. Pathogens such as Penicillium digitatum (green mold) have shown widespread resistance to fungicides like prochloraz and imazalil, leading to control failures. tandfonline.com this compound is positioned as an important alternative for managing these resistant strains. tandfonline.com Research into novel biological controls has also highlighted the need for effective chemical alternatives; for example, while certain marine actinomycete extracts showed good control of prochloraz-resistant P. digitatum, the availability of effective, non-cross-resistant chemical fungicides like this compound remains critical. tandfonline.com The distinct mechanism of this compound makes it a crucial component for rotation programs designed to extend the lifespan of at-risk fungicides. apsnet.org

| Pathogen | Resistant To | Efficacy of this compound | Source(s) |

| Corynespora cassiicola (Cucumber Leaf Spot) | Azoxystrobin | High control efficacy (72-81%) where Azoxystrobin was less effective (~50%). | nih.govresearchgate.net |

| Penicillium digitatum (Citrus Green Mold) | Prochloraz, Imazalil | Investigated as an effective alternative for controlling resistant strains. | tandfonline.com |

| Pathogens resistant to conventional fungicides | General | Unique mode of action allows for control of pathogens resistant to other fungicide classes. | apsnet.org |

Toxicological and Environmental Impact Research

Mammalian Toxicology Studies (Academic Focus)

The toxicological profile of guazatine (B88368) has been evaluated through a series of studies in various animal models to determine its potential effects following different exposure durations.

Repeated-dose toxicity studies have been conducted on mice, rats, and dogs to establish no-observed-adverse-effect levels (NOAELs) and to identify target organs.

In a 90-day study, mice were administered dietary concentrations of guazatine. The NOAEL was established at 50 ppm, equivalent to 7.7 mg/kg of body weight per day, based on observations of reduced body-weight gain and increased relative kidney weights at higher concentrations.

A 2-year combined chronic toxicity and carcinogenicity study was performed in rats with dietary administration. The NOAEL was determined to be 150 ppm, equal to 7 mg/kg of body weight per day. fao.org Effects observed at higher doses included reduced body weight gain and food consumption, along with non-neoplastic findings such as salivary gland hyperplasia. fao.org

In dogs, a 2-year study involving dietary administration of guazatine established a NOAEL of 200 mg/kg of diet. iaea.org This was based on the absence of significant treatment-related effects at this dose level.

| Species | Study Duration | NOAEL | Key Observations at Higher Doses |

|---|---|---|---|

| Mouse | 90-day | 50 ppm (7.7 mg/kg bw/day) | Reduced body-weight gain, increased relative kidney weight |

| Rat | 2-year | 150 ppm (7 mg/kg bw/day) | Reduced body weight gain, salivary gland hyperplasia fao.org |

| Dog | 2-year | 200 ppm | Data not specified iaea.org |

The potential for iminoctadine to cause reproductive or developmental effects has been investigated in standard two-generation and developmental toxicity studies.

A two-generation reproductive toxicity study in rats showed no adverse effects on reproductive parameters at dietary concentrations up to 200 ppm. The NOAEL for parental, offspring, and reproductive toxicity was 60 ppm, equivalent to 3.8 mg/kg of body weight per day, based on reduced body-weight gain in parental animals and offspring at 200 ppm.

In a developmental toxicity study in rats, the animals were administered guazatine at doses up to 20 mg/kg of body weight per day. The NOAEL for maternal toxicity, teratogenicity, and fetotoxicity was determined to be 20 mg/kg of body weight per day, which was the highest dose tested. fao.org A range-finding study indicated significant mortality at 40 mg/kg bw per day. fao.org

A developmental toxicity study in rabbits established a NOAEL of 5.6 mg/kg of body weight per day. fao.org This was based on marked decreases in maternal body-weight gain at the next highest dose of 11 mg/kg bw per day. fao.org There were no indications of fetotoxicity or teratogenicity at the highest dose tested. fao.org

| Species | Study Type | Maternal Toxicity NOAEL | Developmental/Reproductive NOAEL | Key Findings |

|---|---|---|---|---|

| Rat | Two-Generation | 60 ppm (3.8 mg/kg bw/day) | 60 ppm (3.8 mg/kg bw/day) | Reduced body-weight gain in parents and offspring at 200 ppm. |

| Rat | Developmental | 20 mg/kg bw/day | 20 mg/kg bw/day | No teratogenicity or fetotoxicity observed up to the highest dose. fao.org |

| Rabbit | Developmental | 5.6 mg/kg bw/day | >11 mg/kg bw/day | Marked decrease in maternal body-weight gain at 11 mg/kg bw/day; no fetotoxicity or teratogenicity. fao.org |

Long-term carcinogenicity studies have been conducted in both rats and mice. In two separate two-year studies in rats, dietary administration of guazatine did not result in an increased incidence of tumors. fao.org Similarly, a carcinogenicity study in mice given dietary concentrations of guazatine showed no evidence of a carcinogenic response. fao.org Based on these findings in two rodent species, it has been concluded that iminoctadine is non-carcinogenic in rats and mice. iaea.orgiaea.org

Across the range of toxicological studies, some effects on specific organs were noted, primarily at higher dose levels. In subacute studies in mice, increased relative kidney weights were observed. In long-term studies in rats, the highest dose of 350 ppm was associated with testicular atrophy. fao.org The highest levels of residues following oral administration in rats were found in the kidney and liver. fao.org

While specific human health studies on iminoctadine albesilate are not available, the broader context of agricultural pesticide use highlights potential concerns. Chronic exposure to pesticides, in general, is a subject of ongoing research due to its association with various health issues. Human exposure can occur through occupational activities during application or indirectly through residues in food and water. The long-term health effects of such exposures are complex and can be influenced by the type of pesticide, level and duration of exposure, and individual susceptibility.

Environmental Fate and Ecotoxicity Research

Environmental Fate Studies on the environmental fate of guazatine indicate that it is strongly adsorbed to soil particles, with adsorption increasing with higher clay content and cation exchange capacity. iaea.orgiaea.org This strong adsorption limits its mobility, and consequently, its potential for leaching into groundwater is low; one study detected only up to 1.3% of the applied amount in leachate. iaea.orgiaea.org In laboratory settings, the degradation of guazatine in soil is a slow process, with an extrapolated half-life (DT50) ranging from 400 to 600 days. iaea.orgiaea.org

Ecotoxicity The effects of guazatine on non-target organisms have been evaluated. It shows toxicity to aquatic life. For fish, the 96-hour lethal concentration (LC50) for rainbow trout (Oncorhynchus mykiss) was reported as 19 mg/L. iaea.org It is more toxic to aquatic invertebrates, with an acute toxicity value for Daphnia magna of approximately 0.1 mg/L. iaea.org For birds, the acute oral lethal dose (LD50) for Japanese quail was 429 mg/kg of body weight. iaea.org For soil organisms, the 14-day LC50 for earthworms was greater than 1000 mg/kg, indicating low toxicity to this species. iaea.org

| Organism | Endpoint | Value | Reference |

|---|---|---|---|

| Rainbow Trout (Oncorhynchus mykiss) | 96-hr LC50 | 19 mg/L | iaea.org |

| Water Flea (Daphnia magna) | Acute EC50 | ~0.1 mg/L | iaea.org |

| Japanese Quail (Coturnix japonica) | Acute Oral LD50 | 429 mg/kg bw | iaea.org |

| Earthworm | 14-day LC50 | >1000 mg/kg | iaea.org |

Assessment of Environmental Mobility and Degradation

The environmental fate of a pesticide, including its mobility and degradation, is critical to understanding its potential impact on ecosystems. Key parameters in this assessment are the soil half-life (DT50) and the soil organic carbon-water (B12546825) partitioning coefficient (Koc). The half-life indicates the persistence of the compound in soil, with pesticides being categorized as non-persistent (<30 days), moderately persistent (30-100 days), or persistent (>100 days). orst.edu The Koc value describes the tendency of a chemical to bind to soil particles; a higher Koc value signifies stronger adsorption and consequently lower mobility in the soil, reducing the potential for leaching into groundwater. orst.eduucanr.edu

Degradation of pesticides in the environment occurs through various mechanisms, including microbial action, chemical reactions like hydrolysis, and photodegradation by sunlight. illinois.edu The rate and pathway of degradation are influenced by the pesticide's chemical structure as well as site-specific soil and climate conditions. orst.edu While these principles are fundamental to the environmental risk assessment of any agricultural chemical, specific, publicly available data on the soil half-life and Koc value for this compound are limited.

Ecotoxicological Profiling for Non-Target Organisms (e.g., Avian, Aquatic Species, Pollinators)

Ecotoxicological profiling is essential to determine the potential risks of a pesticide to non-target organisms that inhabit or interact with the agricultural environment. This involves a series of standardized tests to measure acute and chronic toxicity across a range of representative species.

For avian species , such as the Bobwhite quail or Mallard duck, acute toxicity is typically assessed via the median lethal dose (LD50), which is the dose required to be fatal to 50% of a test population. regulations.gov For aquatic species , testing includes determining the median lethal concentration (LC50) for fish (e.g., Rainbow trout) and the median effective concentration (EC50) for aquatic invertebrates (e.g., Daphnia magna), which measures the concentration causing an adverse effect in 50% of the population. epa.gov The impact on pollinators , particularly honey bees (Apis mellifera), is evaluated through acute contact and oral LD50 studies. regulations.gov

While specific quantitative ecotoxicological endpoints for this compound are not detailed in the reviewed literature, safety data sheets provide hazard classifications. The compound is classified under H410 as "Very toxic to aquatic life with long lasting effects," indicating a significant potential hazard to aquatic ecosystems.

Research on Residue Analysis Methodologies

Development and Validation of LC-MS/MS Methods for Trace Analysis in Agricultural Produce

The accurate quantification of pesticide residues in food is crucial for regulatory compliance and consumer safety. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become a primary technique for this purpose due to its high sensitivity and selectivity. google.comnih.gov Research has focused on developing and validating robust LC-MS/MS methods for the analysis of iminoctadine residues in various agricultural products.

Method development often involves optimizing sample extraction and cleanup to remove interfering matrix components. For iminoctadine, a guanidine (B92328) fungicide, this can be challenging. One method notes that adding triethylamine (B128534) can prevent the analyte from adsorbing to glassware, and guanidine hydrochloride can block adsorption by plant components, improving recovery by 30% compared to traditional methods. google.com Another method developed for the related compound iminoctadine triacetate in water utilized solid-phase extraction for cleanup prior to analysis. researchgate.net

Validation of these methods is performed to ensure reliability, with key parameters including linearity, accuracy (recovery), precision (relative standard deviation, RSD), and the limit of quantification (LOQ). mdpi.com Studies on related guanidine fungicides have demonstrated excellent performance. For example, a method for guazatine in citrus fruit achieved recoveries between 81% and 104% with RSDs from 2% to 8%. semanticscholar.org The LOQ for this method did not exceed 0.0065 mg/kg, demonstrating high sensitivity. semanticscholar.org A separate method for iminoctadine successfully lowered the detection limit to 0.009 mg/kg in grapes. google.com

| Analyte/Matrix | Method | Recovery (%) | RSD (%) | LOQ (mg/kg) | Source |

|---|---|---|---|---|---|

| Iminoctadine Triacetate in Water | SPE-LC/MS/MS | 77.1 - 96.7 | 3.7 - 13.2 | 0.00004 | researchgate.net |

| Guazatine in Citrus | LC-ESI-MS/MS | 81 - 104 | 2 - 8 | ≤0.0065 | semanticscholar.org |

| Iminoctadine in Grapes | LC-MS/MS | Not Specified | Not Specified | 0.009 (LOD) | google.com |

Studies on Dislodgeable Foliar Residues and Worker Re-entry Exposure Assessment Methodologies

Worker re-entry exposure assessments are a critical component of pesticide safety regulation, designed to protect agricultural workers who enter treated fields to perform tasks like pruning, thinning, or harvesting. The primary route of exposure in these scenarios is dermal contact with pesticide residues on plant foliage. nih.gov Dislodgeable foliar residue (DFR) is the key parameter used to quantify this risk. epa.gov DFR represents the fraction of a pesticide deposit on a leaf surface that is available for transfer to the skin or clothing of a worker. herts.ac.uk

DFR studies are conducted to measure the dissipation of these residues over time. The methodology involves collecting leaf samples (often leaf punches) from a treated crop at various intervals after application. epa.gov The residues are then "dislodged" in the laboratory by shaking the leaf samples in an aqueous surfactant solution. epa.gov The resulting solution is analyzed to quantify the amount of residue, typically expressed in micrograms per square centimeter (μg/cm²) of leaf area. herts.ac.uk

Characterization of Analytical Standards for Pesticide Residue Analysis

The accuracy of any pesticide residue analysis is fundamentally dependent on the quality and characterization of the analytical standards used for instrument calibration. For this compound, certified analytical standards are commercially available from various suppliers. fujifilm.comnacchemical.comlgcstandards.com

These standards are produced to a high degree of purity and are accompanied by a Certificate of Analysis that provides critical information for the analytical chemist. The characterization ensures the identity and concentration of the standard, which is essential for accurate quantification of residues in unknown samples.

| Property | Description | Source |

|---|---|---|

| Product Name | This compound Standard | fujifilm.com |

| Grade | PESTANAL®, Analytical Standard | |

| Purity | 97%, 98.0+% (HPLC) | fujifilm.comnacchemical.com |

| CAS Number | 169202-06-6 | |

| Molecular Formula | C18H41N7 · 3C18H30O3S | |

| Format | Neat (pure substance) |

Chemical Synthesis and Derivatization Research

Methodologies for the Synthesis of Iminoctadine Albesilate

This compound is the tris(dodecylbenzenesulfonate) salt of the iminoctadine base lgcstandards.com. The formation of this specific salt involves reacting the active iminoctadine base with dodecylbenzenesulfonic acid. Dodecylbenzenesulfonic acid is a type of alkylbenzenesulfonic acid. Patents have described general methods for the preparation of 3-alkylbenzenesulfonate salts of iminoctadine, which provides a basis for the synthesis of the albesilate salt google.com. This process allows for the creation of a stable and effective fungicidal product. The final compound consists of one molecule of the iminoctadine base ionically bonded to three molecules of dodecylbenzenesulfonate lgcstandards.com.

Exploration of Novel Derivatives and Related Chemical Structures with Fungicidal Activity

The success of guanidine-based fungicides like iminoctadine has spurred research into novel derivatives and related chemical structures to identify new compounds with potent fungicidal activity, particularly against resistant strains. Iminoctadine itself is part of a mixture known as guazatine (B88368), which includes various polyamines and guanidines. Studies have isolated and tested components of this mixture, such as GNG (a guanidated polyamine) and GGGG (a guanidated polyamine), which have shown potential for development as new antifungal agents against Candida species researchgate.net.

Beyond direct derivatives, research extends to entirely new chemical scaffolds that exhibit fungicidal properties. This broader exploration is crucial for discovering alternative mechanisms of action and overcoming resistance. For example, researchers have synthesized and tested series of compounds like 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and their 5-arylidene derivatives mdpi.com. Similarly, novel diamide (B1670390) compounds incorporating pyrazolyl and polyfluoro-substituted phenyl groups have been investigated for their antifungal effects nih.gov. Another area of research has focused on pimprinine (B1677892) and streptochlorin, which are indole (B1671886) alkaloids, as parent structures for modification to improve antifungal activity mdpi.comresearchgate.net. These studies screen new molecules against a range of plant pathogenic fungi to identify promising candidates.

The following table summarizes the research findings on the fungicidal activity of some novel chemical structures explored in these studies.

| Compound/Derivative Class | Target Fungi | Key Findings |

| Pimprinine/Streptochlorin Derivatives (e.g., Compounds 4a, 5a) | Gibberella zeae, Alternaria Leaf Spot, Botrytis cinerea | Displayed over 90% growth inhibition against multiple fungi; EC50 values against B. cinerea were as low as 0.3613 µg/mL, outperforming some commercial fungicides. mdpi.com |

| 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones (e.g., Compounds 1d, 1e) | Pythium aphanidermatum, Gaeumannomyces graminis | Exhibited inhibition rates higher than 90% against specific agricultural fungi. mdpi.com |

| Diamide Derivatives (e.g., Compound II-a-10) | Cytospora sp. | Showed over 80% growth inhibition, which was better than the fluxapyroxad (B1673505) control (78%). nih.gov |

| Guazatine Components (GNG, GGGG) | Candida species | Identified as components that could be further developed into new antifungal compounds for treating Candida infections. researchgate.net |

This exploration into diverse chemical families, from modified natural products to synthetic heterocyclic compounds, is vital for populating the pipeline of new agricultural fungicides.

Development of Advanced Formulations for Enhanced Efficacy and Stability in Research Applications

The performance of a fungicidal active ingredient like this compound is significantly influenced by its formulation. Research in this area focuses on developing advanced formulations that enhance efficacy, improve stability, and ensure consistent performance in agricultural settings. For this compound, aqueous suspension formulations have been developed, which incorporate specific dispersants and surfactants to maintain the active ingredient in a stable, finely dispersed state within the water-based carrier google.com. The stability of such formulations is critical, as issues like particle size increase, flocculation, or precipitation upon dilution can restrict the biological activity of the active ingredient researchgate.net.

Another strategy to enhance efficacy involves creating synergistic mixtures with other fungicidal compounds. Research has shown that combining this compound with N-(2,3-dichloro-4-hydroxyphenyl)-1-methyl-cyclohexane carboxamide (fenhexamid) results in a composition with a synergistic effect google.com. These combination formulations have demonstrated very effective control against phytopathogenic fungi, including gray mold, and are particularly valuable for managing fungal strains that have developed resistance to other chemical classes google.com. The development of such formulations provides a significant advantage in disease management programs. The goal of these research applications is to create stable, high-performance products that maximize the fungicidal potential of this compound.

Q & A

Basic Research Questions

Q. How can baseline sensitivity of Iminoctadine Albesilate (ITA) against fungal pathogens be established in vitro?

- Methodology : Baseline sensitivity is determined by calculating the effective concentration required to inhibit 50% of pathogen growth (EC₅₀). Use a standardized protocol:

- Isolate target fungal strains (e.g., Geotrichum citri-aurantii) and culture them on potato dextrose agar (PDA).

- Prepare serial dilutions of ITA and incorporate them into PDA.

- Measure mycelial growth inhibition or spore germination rates.

- Analyze data using probit analysis or nonlinear regression to derive EC₅₀ values. Note that discontinuous EC₅₀ distributions may indicate subpopulations with reduced sensitivity .

- Key Considerations : Include ≥50 isolates for robust statistical analysis. Validate assay reproducibility via triplicate trials.

Q. What analytical methods are recommended for quantifying this compound residues in plant matrices?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal:

- Extract residues using acetonitrile with cleanup steps (e.g., QuEChERS).

- Use a C18 column for separation and monitor transitions specific to ITA (e.g., m/z 535.7 → fragment ions).

- Calibrate with matrix-matched standards to mitigate matrix effects .

- Validation Parameters : Assess linearity (R² >0.99), limit of detection (LOD <0.01 mg/kg), and recovery rates (70–120%) per ISO/IEC 17025 guidelines.

Q. What experimental designs are suitable for evaluating ITA’s fungicidal efficacy in postharvest applications?

- In Vitro Design :

- Test ITA at varying concentrations (e.g., 0.05–1.0 mg/L) on inoculated citrus fruit.

- Monitor disease incidence (%) and lesion diameter over time.

- In Vivo Design :

- Apply ITA as a dip or spray, simulating commercial postharvest conditions.

- Include untreated controls and reference fungicides (e.g., natamycin) for comparative analysis .

Advanced Research Questions

Q. How can researchers investigate ITA’s biochemical mechanism of action, particularly lipid peroxidation in fungal cells?

- Methodology :

- Treat fungal arthrospores with ITA (e.g., 0.12 mg/L) and quantify malondialdehyde (MDA) via thiobarbituric acid (TBA) assay .

- Extract lipids from mycelia using chloroform-methanol and analyze lipid profiles via GC-MS.

- Correlate MDA levels with membrane integrity assays (e.g., propidium iodide staining).

Q. What statistical approaches resolve contradictions in EC₅₀ values across studies on ITA’s efficacy?

- Analysis :

- Conduct meta-analysis of EC₅₀ datasets to identify outliers.

- Stratify data by pathogen strain, growth medium, or incubation temperature.

- Apply mixed-effects models to account for variability in experimental conditions .

Q. How can synergistic interactions between ITA and biocontrol agents (e.g., Bacillus siamensis) be evaluated?

- Experimental Design :

- Co-apply ITA and B. siamensis volatiles in dual-culture assays.

- Quantify additive effects via fractional inhibitory concentration (FIC) index:

- FIC <0.5 indicates synergy; >4.0 indicates antagonism.

- For soil-borne pathogens, test in planta using ITA+drench applications of Bacillus spp. .

- Mechanistic Insight : Use metabolomics to identify secondary metabolites enhancing ITA’s activity.

Methodological Notes

- Data Interpretation : Address variability in lipid peroxidation assays by normalizing MDA to total protein content .

- Regulatory Compliance : Align residue studies with national standards (e.g., China’s GB/T 20769 for MRLs in fruits) .

- Safety Protocols : Refer to SDS for handling guidelines (e.g., PPE for inhalation risks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.